molecular formula C20H28Cl2N2O2 B5272696 2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride

Cat. No.: B5272696
M. Wt: 399.4 g/mol
InChI Key: XWEDBXUTXITOFY-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenylmethoxy group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine typically involves the reaction of 2-morpholin-4-yl-phenylamine with 3-phenylmethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an ethanol solution under reflux conditions for about an hour. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.2ClH/c1-2-5-18(6-3-1)17-24-20-8-4-7-19(15-20)16-21-9-10-22-11-13-23-14-12-22;;/h1-8,15,21H,9-14,16-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEDBXUTXITOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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